
Xanthine, 7-methoxy-1,3,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,3,8-trimethylxanthine is a synthetic xanthine derivative characterized by a methoxy group at position 7 and methyl groups at positions 1, 3, and 8 of the purine scaffold. Xanthines are heterocyclic compounds with a core structure of two fused rings (pyrimidine and imidazole), and substitutions at these positions significantly influence their biochemical properties.
Synthesis: The compound is synthesized via alkylation reactions starting from 1,3-dimethyl-8-hydroxymethylxanthine (93), where position 7 is selectively modified using reagents like 3-chloro-3-methyl-1-butyne in the presence of anhydrous K₂CO₃ and CuI in DMF under inert conditions . This method ensures regioselective substitution, critical for achieving the desired methoxy-methyl configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1,3,8-trimethylxanthine typically involves the modification of xanthine through selective methylation. The process may include the following steps:
Selective Methylation: Methylation of xanthine at the 1, 3, and 8 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Methoxylation: Introduction of the methoxy group at the 7 position using reagents like methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: Xanthine derivatives can undergo oxidation reactions, often involving the conversion of xanthine to uric acid.
Reduction: Reduction reactions can be used to convert xanthine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as methylation and methoxylation, are commonly used to modify the xanthine scaffold.
Common Reagents and Conditions:
Methylating Agents: Methyl iodide, dimethyl sulfate.
Methanol: For methoxylation reactions.
Acid Catalysts: Strong acids like sulfuric acid or hydrochloric acid for methoxylation.
Major Products Formed:
Uric Acid: From oxidation reactions.
Amines: From reduction reactions.
Methylated Xanthines: From substitution reactions.
Scientific Research Applications
Potential Biological Activities
The biological activities of 7-methoxy-1,3,8-trimethyl-xanthine may include interaction with adenosine receptors and phosphodiesterases. Studies on xanthine derivatives interacting with biological targets have shown promising results, crucial for understanding the pharmacodynamics and pharmacokinetics of new xanthine derivatives. The unique structural characteristics of 7-methoxy-1,3,8-trimethyl-xanthine may provide additional benefits over traditional xanthines regarding bioavailability and receptor selectivity.
Structural Similarity and Applications
Several compounds share structural similarities with 7-methoxy-1,3,8-trimethyl-xanthine:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Caffeine | 1,3,7-trimethylxanthine | Well-known stimulant; widely consumed in beverages |
Theobromine | 3,7-dimethylxanthine | Found in chocolate; mild stimulant |
Theophylline | 1,3-dimethylxanthine | Used in asthma treatment; relaxes bronchial muscles |
Paraxanthine | 1,7-dimethylxanthine | Active metabolite of caffeine; similar effects |
7-Methylxanthine | Methylated at N7 position | Less studied; potential for unique biological effects |
Each compound exhibits distinct pharmacological properties due to variations in their substitution patterns on the xanthine core. The presence of the methoxy group in 7-methoxy-1,3,8-trimethyl-xanthine may enhance its solubility and receptor binding affinity compared to its counterparts. Xanthine derivatives have diverse applications in pharmacology and biochemistry.
Synthesis of Xanthine Derivatives
The synthesis of xanthine derivatives like 7-methoxy-1,3,8-trimethyl-xanthine typically involves several key methodologies:
- Reactions at the nitrogen atoms
- Modifications of the carbon skeleton
These synthetic routes often yield high purity compounds confirmed through spectroscopic methods such as NMR and mass spectrometry. Various synthetic approaches have been developed to create substituted xanthines through reactions that facilitate the development of novel compounds with enhanced biological properties or specific receptor affinities.
Research on Xanthine Derivatives
Mechanism of Action
The mechanism by which 7-methoxy-1,3,8-trimethylxanthine exerts its effects involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This can result in various physiological effects, such as bronchodilation and anti-inflammatory actions.
Molecular Targets and Pathways:
Phosphodiesterase Enzymes: Inhibition of these enzymes increases cyclic AMP levels.
Adenosine Receptors: Interaction with adenosine receptors can modulate various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Xanthine Derivatives
Structural Analogues
Caffeine (1,3,7-Trimethylxanthine)
- Substituents : Methyl groups at positions 1, 3, and 5.
- Key Differences : The absence of a methoxy group at position 7 and a methyl group at position 8 distinguishes caffeine from 7-methoxy-1,3,8-trimethylxanthine.
- Activity: Caffeine exhibits weak XO inhibition (IC₅₀ > 100 μM) compared to allopurinol (IC₅₀ ≈ 0.2 μM) due to its lack of electron-withdrawing groups .
Theobromine (3,7-Dimethylxanthine)
- Substituents : Methyl groups at positions 3 and 6.
- Activity : Theobromine shows negligible XO inhibition, emphasizing the importance of position 8 methylation for enzyme interaction .
Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol)
- Structure : A purine isomer with a pyrazolo-pyrimidine core.
- Key Differences: Non-xanthine scaffold but mimics hypoxanthine, enabling competitive XO inhibition.
- Activity : Binds to XO residues (Thr1010, Arg880, Phe914) via hydrogen bonding and hydrophobic interactions, achieving IC₅₀ ≈ 0.2 μM .
Functional Analogues (Non-Xanthine Inhibitors)
Flavonoids and Phenolic Acids
- Examples : Quercetin, dactylic acid.
- Key Differences: Polyphenolic structures with multiple hydroxyl groups.
- Activity: Inhibit XO by competing with xanthine at the active site. Dactylic acid shares binding residues (Thr1010, Leu873) with allopurinol but has lower potency (IC₅₀ ~10–50 μM) due to reduced electron density .
Anthraquinone Derivatives
- Examples: N-(9,10-Anthraquinone-2-carbonyl)amino acid derivatives.
- Key Differences : Planar aromatic systems with carbonyl groups.
- Activity: Exhibit IC₅₀ values as low as 0.5 μM, surpassing natural flavonoids. The rigidity of the anthraquinone scaffold enhances binding to XO’s molybdenum center .
Pyrazolo[3,4-d]pyrimidines
- Key Differences: Non-purine inhibitors with fused pyrazole and pyrimidine rings.
- Activity : Achieve IC₅₀ < 1 μM via hydrophobic interactions with XO’s active site. Molecular docking studies suggest superior binding compared to methoxy-substituted xanthines .
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents on XO Inhibition
Key Findings :
- Methoxy vs. Hydroxyl Groups : Methoxy substitution at position 7 reduces hydrogen-bonding capacity compared to hydroxyl-containing inhibitors (e.g., caffeic acid, IC₅₀ = 85.4 μM), lowering potency .
- Position 8 Methylation : Essential for anchoring the molecule in XO’s active site. 8-Benzyl-substituted xanthines show enhanced activity due to π-π stacking with Phe914 .
Comparative Data Table
Compound | Structure Type | XO Inhibition IC₅₀ (μM) | Key Binding Residues |
---|---|---|---|
7-Methoxy-1,3,8-trimethylxanthine | Xanthine derivative | Not reported | Hypothesized: Thr1010, Arg880 |
Allopurinol | Purine isomer | 0.2 | Thr1010, Arg880, Phe914 |
Caffeic Acid | Phenylpropanoid | 85.4 | Glu802, Leu873 |
Anthraquinone derivatives | Anthraquinone | 0.5–1.0 | Mo center, Phe1009 |
Biological Activity
Xanthine, 7-methoxy-1,3,8-trimethyl- (often referred to as 7-methoxy-1,3,8-trimethyl-xanthine) is a methylated derivative of xanthine, a purine base integral to various biological processes. This compound features unique structural modifications that may enhance its biological activity compared to other xanthine derivatives. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The structural formula of 7-methoxy-1,3,8-trimethyl-xanthine can be represented as follows:
This compound contains three methyl groups at the 1, 3, and 8 positions and a methoxy group at the 7 position. These modifications may influence its solubility and receptor binding affinity.
Biological Activities
The biological activities of xanthine derivatives are primarily attributed to their interactions with adenosine receptors and phosphodiesterases. The following key activities have been identified for 7-methoxy-1,3,8-trimethyl-xanthine:
- Adenosine Receptor Modulation : Research indicates that modifications at the N7 position significantly affect the potency and selectivity towards specific adenosine receptors. For instance, compounds with similar substitutions have shown varying affinities for A1 and A2 receptors. The presence of the methoxy group may enhance selectivity for A2 receptors compared to traditional xanthines .
- Neuroprotective Effects : Studies have demonstrated that certain xanthine derivatives exhibit neuroprotective properties by inhibiting monoamine oxidase B (MAO-B) activity. This inhibition is crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is particularly relevant in the context of cancer therapy and neuroprotection .
Case Studies
Several studies have investigated the effects of xanthine derivatives on specific biological targets:
-
Adenosine Receptor Binding Affinity : A study evaluated various substituted xanthines for their binding affinities at rat brain A1 and A2 receptors. The results indicated that 7-methoxy substitutions significantly enhanced selectivity for A2 receptors over A1 receptors .
Compound Name K_i (nM) A1/A2 Ratio 7-Methoxy-1,3,8-trimethyl-xanthine 54 520 Caffeine 28000 17100 Theophylline 1770 ± 70 3900 ± 940 - Neuroprotective Studies : In vitro assays demonstrated that certain analogs of xanthines exhibited protective effects against oxidative stress-induced damage in neuronal cells. These findings suggest potential therapeutic avenues for neurodegenerative conditions .
Synthesis and Methodologies
The synthesis of xanthine derivatives like 7-methoxy-1,3,8-trimethyl-xanthine typically involves several methodologies including:
- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of methyl and methoxy groups at specific positions on the xanthine core.
- Spectroscopic Confirmation : High purity compounds are confirmed through techniques such as NMR and mass spectrometry.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactivity
The compound’s synthesis typically begins with substituted xanthine cores, followed by regioselective modifications. Key reactions include:
Alkylation and Demethylation
-
N7-Alkylation : The 7-methoxy group can undergo demethylation under acidic conditions (e.g., 40–48% HBr) to yield a hydroxyl intermediate, enabling further functionalization .
-
N1/N3-Methyl Stability : Methyl groups at positions 1 and 3 remain stable under most conditions due to steric protection .
Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions enable functionalization at reactive sites:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, 95°C | 8-Ethynyl derivatives | 88–93% | |
Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | N9-Arylated analogs | 65–78% |
Nucleophilic Substitution
The 8-methyl group can be replaced via nucleophilic displacement in the presence of strong bases:
Example :
8-CH3+NaSH→8-SH+CH3Na
This reaction is limited due to steric hindrance from adjacent methyl groups .
Functionalization via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties:
-
Substrate : 7-Methoxy-1,3-dimethyl-8-propargylxanthine.
-
Reagents : Cu(OAc)₂, sodium ascorbate, RT.
Oxidative Cyclization
Condensation of 5,6-diaminouracils with aldehydes under oxidative conditions forms the xanthine core:
Mechanism :
-
Imine formation between aldehyde and diaminouracil.
Structural Influence on Reactivity
-
Methoxy Group : Enhances electron density at C8, directing electrophilic attacks to C2 or C6 .
-
Methyl Groups : Steric effects reduce reactivity at N1/N3 but stabilize the purine ring .
Key Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methoxy-1,3,8-trimethylxanthine, and how do substituent positions influence reaction efficiency?
- Methodology : Synthesis typically involves cyclization of 5,6-diaminouracils with carboxaldehydes under acidic conditions, followed by regioselective methylation. Substituent positions (e.g., 1-, 3-, or 8-) are critical:
- 1- and 3-Positions : Methyl or ethyl groups enhance solubility and XO binding affinity .
- 8-Position : Polar substituents (e.g., hydroxyl, bromo) improve water solubility but may reduce metabolic stability .
Q. How is xanthine oxidase (XO) inhibitory activity assayed for this compound?
- In Vitro Assay :
Prepare xanthine (0.15 mM) in phosphate buffer (pH 7.5).
Add XO enzyme (0.01 U/mL) and test compound (10–100 µM).
Monitor uric acid formation at 295 nm over 10 minutes.
- Calculations : IC50 derived via nonlinear regression (e.g., GraphPad Prism). Allopurinol (1–10 µM) serves as a positive control .
Advanced Research Questions
Q. How can conflicting data on substituent effects (e.g., 8-position polar groups) be resolved in XO inhibition studies?
- Contradiction : Some studies report 8-bromo derivatives enhance activity , while others note reduced potency due to steric hindrance .
- Resolution Strategies :
- Systematic SAR : Synthesize analogs with incremental substituent sizes (e.g., methyl → ethyl → propyl) and test under standardized assay conditions .
- Molecular Dynamics : Use AutoDock Vina to simulate binding poses with bovine XO (PDB: 3NVY). Focus on hydrogen bonding with Glu802 and Arg880 .
- Table 1 : Substituent Effects on IC50
8-Substituent | IC50(μM) | Binding Energy (kcal/mol) |
---|---|---|
-H | 12.3 | -8.2 |
-Br | 8.7 | -9.1 |
-OH | 15.9 | -7.5 |
Q. What experimental design optimizes in vivo validation of XO inhibition while minimizing oxidative stress confounders?
- Model : Hyperuricemic rats (potassium oxonate-induced).
- Key Controls :
- Positive Control : Febuxostat (1–5 mg/kg) to benchmark uric acid reduction .
- Oxidative Stress Markers : Measure SOD activity (xanthine oxidase method ), MDA (A532), and ROS (flow cytometry) .
Q. How can response surface methodology (RSM) improve xanthine oxidase production for inhibitor screening?
- Optimization Steps :
Plackett-Burman Design : Identify critical factors (e.g., FeSO4, yeast extract).
Central Composite Design (CCD) : Refine concentrations (e.g., FeSO4: 0.55 g/L, xanthine: 8.5 mM).
Q. Methodological Notes
- Data Contradictions : Address variability in XO assays by standardizing enzyme sources (e.g., bovine vs. recombinant human XO) and pre-incubating inhibitors for 10 minutes .
- Advanced Analytics : Combine molecular docking (AutoDock Vina ) with MM/GBSA binding free energy calculations to prioritize analogs for synthesis.
Properties
CAS No. |
1018-54-8 |
---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
7-methoxy-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-5-10-7-6(13(5)16-4)8(14)12(3)9(15)11(7)2/h1-4H3 |
InChI Key |
VSVRDOURTVSTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.